4-Hydroxymethylbenzocyclobutene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxymethylbenzocyclobutene can be synthesized through the reduction of a corresponding 3- or 4-formyl or ketobenzocyclobutene compound . This reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethylbenzocyclobutene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: Further reduction can lead to the formation of a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-carboxybenzocyclobutene.
Reduction: Formation of 4-methylbenzocyclobutene.
Substitution: Formation of various substituted benzocyclobutene derivatives.
Scientific Research Applications
4-Hydroxymethylbenzocyclobutene is a versatile material used in scientific research. It exhibits unique properties that make it suitable for applications in various fields, including:
Nanotechnology: Used in the synthesis of nanomaterials and nanocomposites.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-Hydroxymethylbenzocyclobutene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the hydroxymethyl group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
4-Methylbenzocyclobutene: Similar structure but lacks the hydroxymethyl group.
4-Carboxybenzocyclobutene: Formed through the oxidation of 4-Hydroxymethylbenzocyclobutene.
4-Aminobenzocyclobutene: Formed through the substitution of the hydroxymethyl group with an amino group.
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVWDAHRRSSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596942 | |
Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53076-11-2 | |
Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {bicyclo[4.2.0]octa-1,3,5-trien-3-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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